

# Dazucorilant (CORT113176): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Dazucorilant |           |
| Cat. No.:            | B8726431     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Dazucorilant** (CORT113176) is a selective, orally bioavailable, and brain-penetrant glucocorticoid receptor (GR) modulator developed by Corcept Therapeutics. By antagonizing the effects of cortisol, a key mediator of the stress response, **dazucorilant** is being investigated as a potential therapeutic for a range of neurological disorders. Elevated cortisol levels have been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of the discovery and development timeline of **dazucorilant**, detailing its mechanism of action, preclinical findings, and clinical trial results. The information is presented with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and processes to serve as a valuable resource for the scientific community.

## **Discovery and Timeline**

While the precise initial synthesis date is not publicly available, the development of **dazucorilant** stems from Corcept Therapeutics' long-standing focus on cortisol modulation, a research endeavor spanning over 25 years. The company has discovered more than 1,000 proprietary selective cortisol modulators.[1] Patent filings related to heteroaryl-ketone fused azadecalin glucocorticoid receptor modulators, which include **dazucorilant**, indicate active development in the 2010s.



#### Key Development Milestones:

| Year | Milestone                                                            |  |
|------|----------------------------------------------------------------------|--|
| 2022 | Initiation of the Phase 2 DAZALS clinical trial for ALS.[2]          |  |
| 2024 | Announcement of full enrollment in the DAZALS trial.[3]              |  |
| 2024 | Top-line results of the DAZALS trial reported.                       |  |
| 2025 | Presentation of detailed DAZALS trial results at the ENCALS meeting. |  |

### **Mechanism of Action**

**Dazucorilant** is a selective GR modulator. In conditions of excessive or prolonged stress, elevated levels of the glucocorticoid hormone cortisol can become neurotoxic. Cortisol binds to the glucocorticoid receptor, a nuclear hormone receptor, which then translocates to the nucleus and regulates the transcription of numerous genes. This can lead to increased inflammation, neuronal damage, and cell death, processes implicated in the progression of various neurodegenerative diseases.

**Dazucorilant** competitively binds to the GR, preventing cortisol from exerting its downstream effects. This modulation is intended to mitigate the detrimental consequences of excess cortisol signaling in the central nervous system.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. biospace.com [biospace.com]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. alsnewstoday.com [alsnewstoday.com]
- To cite this document: BenchChem. [Dazucorilant (CORT113176): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8726431#dazucorilant-cort113176-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com